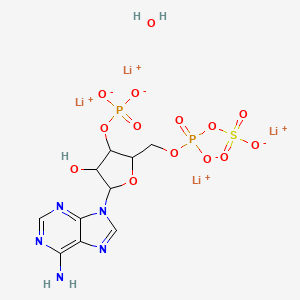
Adenosine 3'-phosphate 5'-phosphosulfate lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3’-phosphate 5’-phosphosulfate lithium: is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a co-substrate in sulfotransferase reactions, which are essential for the sulfonation of various molecules, including glycans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 3’-phosphate 5’-phosphosulfate lithium can be synthesized through chemical or enzymatic methods. The enzymatic synthesis involves the use of ATP sulfurylase to catalyze the formation of adenosine 5’-phosphosulfate (APS) from ATP and sulfate. APS is then phosphorylated by APS kinase to form adenosine 3’-phosphate 5’-phosphosulfate .
Industrial Production Methods: Industrial production of adenosine 3’-phosphate 5’-phosphosulfate lithium typically involves large-scale enzymatic reactions. The process requires careful control of reaction conditions, including pH, temperature, and substrate concentrations, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 3’-phosphate 5’-phosphosulfate lithium primarily undergoes sulfonation reactions. It acts as a universal sulfonate donor in vivo, transferring sulfate groups to various substrates through the action of sulfotransferases .
Common Reagents and Conditions: The sulfonation reactions typically require the presence of sulfotransferase enzymes and appropriate substrates. The reactions are usually carried out under physiological conditions, with optimal pH and temperature for enzyme activity .
Major Products: The major products of these reactions are sulfated compounds, such as sulfated glycans, steroids, and other biomolecules. These sulfated products play crucial roles in various biological processes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, adenosine 3’-phosphate 5’-phosphosulfate lithium is used as a reagent for the sulfonation of various organic molecules. It is also employed in the study of sulfotransferase enzyme mechanisms and kinetics .
Biology: In biological research, this compound is used to study the sulfonation of glycans and other biomolecules. It is also used in assays to measure the activity of sulfotransferase enzymes .
Medicine: In medicine, adenosine 3’-phosphate 5’-phosphosulfate lithium is used to investigate the role of sulfonation in drug metabolism and detoxification. It is also used in the development of sulfated drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of sulfated polysaccharides, such as heparin and chondroitin sulfate, which are important for various medical and pharmaceutical applications .
Mecanismo De Acción
Adenosine 3’-phosphate 5’-phosphosulfate lithium acts as a sulfate donor in sulfonation reactions. The sulfate group is transferred from the compound to the substrate by sulfotransferase enzymes. This process involves the formation of a covalent bond between the sulfate group and the substrate, resulting in the production of sulfated compounds .
Comparación Con Compuestos Similares
Adenosine 5’-phosphosulfate (APS): A precursor in the biosynthesis of adenosine 3’-phosphate 5’-phosphosulfate.
Adenosine monophosphate (AMP): The base molecule from which adenosine 3’-phosphate 5’-phosphosulfate is derived.
Adenosine triphosphate (ATP): A common energy carrier in cells, used in the synthesis of adenosine 3’-phosphate 5’-phosphosulfate
Uniqueness: Adenosine 3’-phosphate 5’-phosphosulfate lithium is unique due to its dual role as a phosphate and sulfate donor. This dual functionality makes it an essential co-substrate in various sulfonation reactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H13Li4N5O14P2S |
|---|---|
Peso molecular |
549.1 g/mol |
Nombre IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C10H15N5O13P2S.4Li.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;;;;;/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);;;;;1H2/q;4*+1;/p-4 |
Clave InChI |
UGODCLHJOJPPHP-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Mn(TPP)]2O](/img/structure/B12321823.png)
![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)
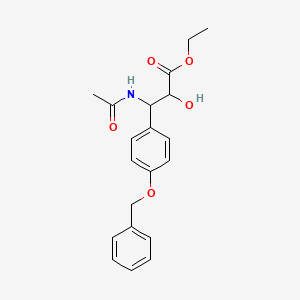
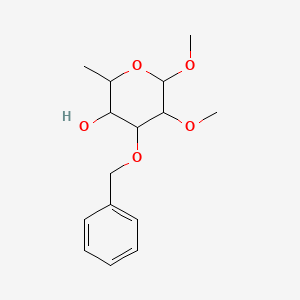
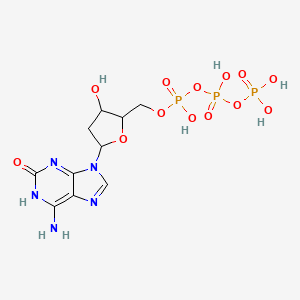

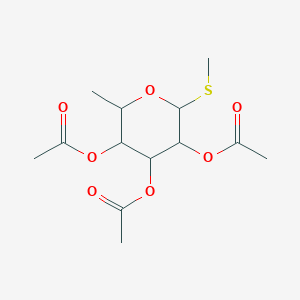
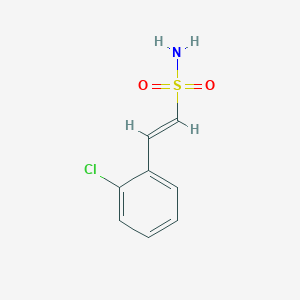


![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)


